2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide
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Overview
Description
2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions. One common method includes the use of triethylamine as a base in dichloromethane at ambient temperature . The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with a phenylprop-2-enamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide has several scientific research applications:
Biology: The compound’s sulfonamide structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may target enzymes involved in metabolic pathways, leading to the inhibition of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide is unique due to its specific structural features, including the combination of a benzenesulfonyl group with a phenylprop-2-enamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
87504-85-6 |
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Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO3S/c1-13(16(18)17-14-8-4-2-5-9-14)12-21(19,20)15-10-6-3-7-11-15/h2-11H,1,12H2,(H,17,18) |
InChI Key |
YKERWCBXUQLYSO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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